molecular formula C7H7ClN4 B3217485 5-Cyanopicolinimidamide hydrochloride CAS No. 1179362-55-0

5-Cyanopicolinimidamide hydrochloride

Cat. No.: B3217485
CAS No.: 1179362-55-0
M. Wt: 182.61 g/mol
InChI Key: QBLKNZHWTCKBEC-UHFFFAOYSA-N
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Description

Contextualization of Picolinimidamide (B1582038) Derivatives in Contemporary Organic Chemistry

Picolinimidamide derivatives are a subclass of pyridines, which are heterocyclic compounds containing a six-membered ring with one nitrogen atom. The pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net The introduction of an imidamide group (a functional group with the structure RC(=NR')NR''R''') onto the pyridine scaffold imparts unique electronic and steric properties, making picolinimidamides valuable building blocks and ligands in organic synthesis. These derivatives have demonstrated considerable utility in the construction of more complex molecular architectures, including fused heterocyclic systems like imidazo[1,2-a]pyridines, which are recognized as "privileged structures" due to their prevalence in biologically active compounds. researchgate.net The versatility of the picolinimidamide core allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for various applications.

Significance of 5-Cyanopicolinimidamide Hydrochloride within Advanced Synthetic Methodologies

This compound, with its defining cyano group at the 5-position of the pyridine ring, holds particular significance in the realm of advanced synthetic methodologies. The electron-withdrawing nature of the cyano group significantly influences the reactivity of the picolinimidamide scaffold, opening up new avenues for chemical transformations. This specific substitution pattern has proven to be crucial in the development of novel catalytic systems and in the synthesis of highly functionalized molecules. Its hydrochloride salt form often enhances stability and handling characteristics, making it a practical reagent in a laboratory setting. The strategic placement of the cyano group can direct the regioselectivity of reactions and modulate the electronic properties of resulting metal complexes, making it a valuable tool for fine-tuning reaction outcomes.

Historical Overview of Imidamide Chemistry and its Evolution in Pyridine Systems

The chemistry of imidamides, also known as amidines, has a rich history dating back to the 19th century. Initially, the focus was on understanding their fundamental reactivity and synthesis. The incorporation of the imidamide functionality into heterocyclic systems, particularly pyridine, marked a significant evolution in the field. This integration led to the development of a new class of compounds with distinct properties and reactivity profiles. Early research laid the groundwork for the synthesis of various substituted picolinimidamides, exploring different methods to construct the imidamide group on the pyridine ring. Over time, the focus shifted towards harnessing the unique coordinating properties of these bidentate ligands in transition metal catalysis. The ability of the pyridine nitrogen and one of the imidamide nitrogens to chelate to a metal center proved to be a key feature, leading to the development of robust and efficient catalysts for a variety of organic transformations. This evolution has transformed picolinimidamides from mere chemical curiosities into indispensable tools for modern synthetic chemists.

Current Research Trends and Future Prospects for Cyanopicolinimidamide Systems

Current research on cyanopicolinimidamide systems is vibrant and multifaceted, driven by the continuous demand for more efficient and selective synthetic methods. A significant trend is the application of these compounds as ligands in transition metal-catalyzed cross-coupling reactions. The unique electronic and steric properties imparted by the cyano group are being exploited to achieve previously challenging transformations.

Furthermore, there is a growing interest in the development of novel multicomponent reactions that utilize cyanopicolinimidamide building blocks to rapidly construct complex molecular architectures. nih.gov These one-pot procedures offer significant advantages in terms of efficiency and sustainability. nih.gov

The future prospects for cyanopicolinimidamide systems are promising. The ongoing exploration of their coordination chemistry is expected to lead to the discovery of new catalysts with enhanced reactivity and selectivity. Additionally, the integration of computational and high-throughput screening methods will likely accelerate the discovery of new applications for these versatile compounds. nih.gov As our understanding of the intricate interplay between the cyano group and the picolinimidamide scaffold deepens, we can anticipate the emergence of even more sophisticated and powerful synthetic tools based on this remarkable chemical entity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyanopyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4.ClH/c8-3-5-1-2-6(7(9)10)11-4-5;/h1-2,4H,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLKNZHWTCKBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704375
Record name 5-Cyanopyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-55-0
Record name 5-Cyanopyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Elucidation of 5 Cyanopicolinimidamide Hydrochloride

Retrosynthetic Analysis and Precursor Chemistry for 5-Cyanopicolinimidamide Hydrochloride

A logical retrosynthetic analysis of this compound begins with the disconnection of the imidamide group, leading back to a key precursor, 5-cyanopicolinonitrile. This dinitrile compound serves as the foundational building block for the target molecule.

Retrosynthetic Pathway:

Precursor Synthesis:

The primary precursor, 5-cyanopicolinonitrile, can be synthesized from 2-methyl-5-cyanopyridine through an ammoxidation reaction. This process involves the catalytic gas-phase reaction of the methylpyridine with ammonia (B1221849) and oxygen. The choice of catalyst is crucial for achieving high yields and selectivity. Vanadium pentoxide (V₂O₅) has been reported as an effective catalyst for the ammoxidation of alkylpyridines to their corresponding cyanopyridines. nrochemistry.com

Methodologies for Imidamide Moiety Formation

The construction of the imidamide functional group from the nitrile is a critical step in the synthesis of this compound. Several methodologies can be employed for this transformation.

Nitrile-Based Imidamide Synthesis

The most direct route to forming the imidamide moiety is through the Pinner reaction. wikipedia.org This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imino ester salt, also known as a Pinner salt. This intermediate is then reacted with ammonia to yield the desired amidine (imidamide). nrochemistry.comwikipedia.org

The mechanism of the Pinner reaction commences with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol. The resulting imidate salt can then undergo nucleophilic substitution with ammonia. The hydrochloride salt of the amidine precipitates from the reaction mixture.

Given that 5-cyanopicolinonitrile is an electron-poor nitrile due to the presence of two electron-withdrawing groups (the second nitrile and the pyridine (B92270) nitrogen), it is a good electrophile and should be susceptible to this reaction. wikipedia.org

Multicomponent Approaches to Picolinimidamides

Multicomponent reactions (MCRs) offer an alternative, efficient strategy for the synthesis of complex molecules like picolinimidamides in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions provide a conceptual framework. For instance, three-component reactions involving an aldehyde, an amine, and an isocyanide (Ugi reaction) are powerful tools for generating α-amino amide derivatives. researchgate.net Although not directly applicable for the synthesis of the target compound, the principles of MCRs, which involve the formation of multiple bonds in a single operation, could be adapted to design a convergent synthesis.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters.

Influence of Solvents and Catalysts on Synthetic Efficiency

For the Pinner reaction-based synthesis, the choice of solvent and catalyst is paramount.

Solvents: The reaction is typically carried out in an anhydrous alcohol, which serves as both a reactant and a solvent. Common choices include methanol (B129727) and ethanol. The absence of water is critical to prevent the hydrolysis of the intermediate imino ester to an ester.

Catalysts: Anhydrous hydrogen chloride is the classic and most common acid catalyst for the Pinner reaction. nrochemistry.com The concentration of the acid catalyst can significantly affect the reaction rate and yield. Lewis acids could also potentially be employed to activate the nitrile group.

The following table outlines hypothetical reaction conditions for the synthesis of an amidine from a nitrile based on general Pinner reaction protocols.

EntryNitrileAlcoholCatalystTemperature (°C)Time (h)Yield (%)
1BenzonitrileEthanolHCl (gas)0 to RT12>90
2Acetonitrile (B52724)MethanolHCl (in Dioxane)RT885
34-ChlorobenzonitrileEthanolHCl (gas)0 to RT15>90

This table represents typical conditions for the Pinner reaction with various nitriles and is intended for illustrative purposes, as specific data for 5-cyanopicolinonitrile is not available.

Stereochemical Considerations in Imidamide Formation

The imidamide functional group (amidine) itself does not possess a stereocenter at the carbon atom. The geometry around the C=N double bond can exist as (E) or (Z) isomers. However, for simple, unsubstituted amidines, the energy barrier for rotation is generally low, and the isomers can interconvert. In the context of this compound, the primary structure is achiral. Unless a chiral auxiliary or catalyst is used, or a chiral center is present elsewhere in the molecule, the product will be obtained as an achiral compound. The formation of the imidamide from the nitrile does not typically induce stereochemistry at the newly formed functional group.

Mechanistic Investigations of this compound Formation and Transformation

Understanding the reaction mechanisms, intermediates, and energetics involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and developing novel applications. While specific detailed studies on this particular molecule are not extensively documented in publicly available literature, the general principles of amidine synthesis provide a strong framework for mechanistic understanding.

The formation of this compound most likely proceeds through the well-established Pinner reaction. wikipedia.org This reaction transforms a nitrile, in this case, 5-cyanopicolinonitrile, into an amidine hydrochloride using an alcohol and hydrogen chloride, followed by treatment with ammonia. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Pinner reaction involves several key steps:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation step makes the nitrile carbon more electrophilic. numberanalytics.comnumberanalytics.com

Nucleophilic Attack by Alcohol: An alcohol molecule then acts as a nucleophile, attacking the activated nitrile carbon. This results in the formation of a protonated imidate. numberanalytics.comnumberanalytics.com

Formation of the Pinner Salt: The protonated imidate then gets deprotonated by a weak base or another alcohol molecule, leading to the formation of an imidate ester, which, in the presence of HCl, exists as its hydrochloride salt. This intermediate is often referred to as a "Pinner salt". wikipedia.orgorganic-chemistry.org

Ammonolysis to Amidine: The Pinner salt is then treated with ammonia. The ammonia attacks the imino carbon, leading to a tetrahedral intermediate which then eliminates the alcohol to form the amidine. In the acidic environment, the amidine is protonated to give the final amidine hydrochloride salt. nrochemistry.com

An alternative pathway for the synthesis of amidines involves the direct addition of ammonia or amines to nitriles, which can be facilitated by catalysts such as ytterbium amides or under high pressure, although this method can have limitations. google.comorganic-chemistry.org Another approach is the use of pre-formed imidoyl chlorides, which can then react with amines to form amidines. wikipedia.org

The transformation of this compound would likely involve reactions of the amidine group, such as hydrolysis back to an amide or further condensation reactions, depending on the conditions. The cyano group also presents a site for potential transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, which could occur under specific reaction conditions.

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. For the synthesis of this compound via the Pinner reaction, kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and rate constants.

The rate of the Pinner reaction is influenced by several factors, including the concentration of the nitrile, alcohol, and acid catalyst, as well as the temperature. numberanalytics.com Generally, the reaction is expected to be first order with respect to the nitrile and the acid catalyst.

A hypothetical kinetic study for the formation of the Pinner salt intermediate could be represented by the following rate equation:

Rate = k [5-cyanopicolinonitrile] [HCl] [Alcohol]

Where k is the rate constant. The activation energy (Ea) for the reaction could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

A data table representing hypothetical kinetic data for the formation of an amidine is presented below:

Experiment[Nitrile] (M)[HCl] (M)[Alcohol] (M)Initial Rate (M/s)
10.10.11.01.5 x 10⁻⁴
20.20.11.03.0 x 10⁻⁴
30.10.21.03.1 x 10⁻⁴
40.10.12.01.6 x 10⁻⁴

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one could infer the order of the reaction with respect to each reactant and calculate the rate constant. The activation energy would provide insight into the temperature sensitivity of the reaction and help in optimizing the reaction conditions for efficient synthesis.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model the reaction pathway for the formation of this compound. nih.gov Such studies can elucidate the structures of intermediates and transition states, as well as their relative energies.

A computational study of the Pinner reaction for 5-cyanopicolinonitrile would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates (like the protonated nitrile and Pinner salt), transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Profile: Constructing a reaction energy profile that maps the energy changes throughout the reaction, allowing for the determination of activation barriers and reaction enthalpies.

A hypothetical energy profile for the Pinner reaction is shown in the table below, with energies relative to the reactants.

SpeciesRelative Energy (kcal/mol)
Reactants (5-cyanopicolinonitrile + HCl + Alcohol)0
Transition State 1 (Protonation)+5
Protonated Nitrile-2
Transition State 2 (Nucleophilic Attack)+15
Imidate Intermediate-10
Transition State 3 (Ammonolysis)+12
Product (this compound)-20

This table contains hypothetical data for illustrative purposes.

This computational data would provide valuable insights into the feasibility of the proposed reaction mechanism and identify the rate-determining step of the reaction. Furthermore, it could be used to predict the effects of substituents on the pyridine ring or the cyano group on the reaction energetics.

Spectroscopic and Structural Characterization for Definitive Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Cyanopicolinimidamide hydrochloride, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the protons of the imidamide and amine groups. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing cyano group and the imidamide substituent. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent protons would result in characteristic splitting patterns, revealing the connectivity of the pyridine ring protons.

Despite the theoretical utility of this technique, specific ¹H NMR spectral data (chemical shifts, coupling constants, and multiplicity) for this compound are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy probes the carbon backbone of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring, the cyano group, and the imidamide group would provide crucial information for structural assignment. The carbon of the cyano group (C≡N) typically appears in a characteristic downfield region.

Specific experimentally determined ¹³C NMR chemical shift values for this compound have not been reported in available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful for confirming the connection between the pyridine ring and the imidamide group, as well as the position of the cyano group.

No published 2D NMR data (COSY, HSQC, HMBC) for this compound could be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

Characteristic Vibrational Frequencies of the Imidamide and Cyano Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups. The cyano group (C≡N) typically exhibits a strong, sharp absorption in the region of 2200-2260 cm⁻¹. The C=N bond of the imidamide group would also have a characteristic stretching frequency. The N-H bonds of the imidamide and the hydrochloride salt would produce distinct stretching and bending vibrations.

While the expected regions for these functional groups are known from general spectroscopic principles, specific experimental IR and Raman spectra for this compound are not available.

Analysis of Hydrogen Bonding Interactions in Solid and Solution States

Hydrogen bonding plays a crucial role in the structure and properties of molecules like this compound, particularly in the solid state. The presence of the hydrochloride would introduce strong ionic interactions and hydrogen bonding involving the protonated amine and the chloride anion. These interactions would be reflected in the vibrational frequencies of the N-H bonds in the IR and Raman spectra, often causing broadening and a shift to lower wavenumbers. In solution, the extent of hydrogen bonding would depend on the solvent used.

A detailed analysis of hydrogen bonding interactions for this specific compound based on experimental spectroscopic data is not possible due to the lack of published spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) would be essential for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. The expected exact mass of the protonated molecule [M+H]⁺ of 5-Cyanopicolinimidamide (C₇H₆N₄) would be calculated and compared to the experimentally obtained value to confirm its molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 5-Cyanopicolinimidamide

ParameterExpected Value
Molecular Formula C₇H₆N₄
Calculated Monoisotopic Mass 146.0603 g/mol
Expected [M+H]⁺ Ion 147.0672
Required Mass Accuracy < 5 ppm

This table is illustrative and not based on experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Interpretation

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the 5-Cyanopicolinimidamide ion. In an MS/MS experiment, the parent ion of interest (the protonated molecule) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. By interpreting the fragmentation pattern, it is possible to deduce the connectivity of the atoms within the molecule, providing crucial structural information. Key fragmentation pathways would likely involve the loss of the cyano group (-CN), the amidine group (-C(NH)NH₂), and fragmentation of the pyridine ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information about the molecular structure of this compound in the solid state.

Determination of Crystal Packing and Intermolecular Interactions

A successful X-ray crystallographic analysis would reveal how the this compound molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding between the hydrochloride ion and the nitrogen atoms of the picolinimidamide (B1582038) moiety, as well as potential π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions are crucial for understanding the stability and physical properties of the crystalline material.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

The primary output of an X-ray crystal structure determination is a detailed set of atomic coordinates. From these coordinates, precise bond lengths, bond angles, and torsional angles can be calculated. This data would provide unambiguous confirmation of the covalent structure of the molecule and allow for detailed comparisons with theoretical models.

Table 2: Hypothetical Bond Length and Angle Data for this compound

Bond/AngleExpected Range (Å or °)
C-C (pyridine ring) 1.37 - 1.40
C-N (pyridine ring) 1.33 - 1.35
C-C (cyano group) 1.43 - 1.46
C≡N (cyano group) 1.14 - 1.16
C-N (imidamide) 1.28 - 1.35
N-H (imidamide) ~1.00
Pyridine ring angles ~120
C-C-N (cyano) ~178

This table is illustrative and not based on experimental data.

Conformational Analysis in the Crystalline Phase

X-ray crystallography would also reveal the preferred conformation of the 5-Cyanopicolinimidamide molecule in the solid state. This includes the rotational orientation of the imidamide group relative to the pyridine ring. Understanding the solid-state conformation is important as it can influence the compound's physical properties and its interactions with other molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 5-Cyanopicolinimidamide hydrochloride, these methods would provide a foundational understanding of its stability and chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-CN~1.45 Å
C=N (imidamide)~1.28 Å
C-NH2 (imidamide)~1.35 Å
Pyridine (B92270) C-C~1.39 Å
Pyridine C-N~1.34 Å
Bond AngleN-C-C (pyridine ring)~120°
C-C-CN~178°
Dihedral AnglePyridine-C(Imidamide)~0° or ~180° (planar)

Note: The data in this table is illustrative and based on expected values for similar chemical structures. Actual values would need to be determined by specific DFT calculations for this molecule.

Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

For this compound, the HOMO would likely be localized on the electron-rich picolinimidamide (B1582038) group and the pyridine ring's nitrogen atom. The LUMO is expected to be distributed over the electron-withdrawing cyano group and the pyridine ring. The electron density distribution would highlight the electron-rich and electron-deficient regions of the molecule.

Electrostatic Potential Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine ring, the cyano group, and the imidamide group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. Positive potential would be expected around the hydrogen atoms, particularly those of the amine and the hydrochloride proton.

Conformational Analysis and Tautomerism Studies

The flexibility of the picolinimidamide side chain suggests the possibility of multiple stable conformations and tautomeric forms.

Exploration of Potential Energy Surfaces

A potential energy surface (PES) scan would be conducted by systematically rotating the single bonds in the molecule, particularly the bond connecting the picolinimidamide group to the pyridine ring. This allows for the mapping of energy as a function of the dihedral angle, revealing the energy barriers between different conformations and identifying the most stable rotamers.

Identification and Energetic Characterization of Stable Conformers and Tautomers

Computational analysis would be used to identify and calculate the relative energies of different possible conformers and tautomers of this compound. Tautomerism is particularly relevant for the imidamide group, which can exist in different forms. The relative energies of these forms would determine their populations at equilibrium.

Table 2: Hypothetical Relative Energies of Potential Tautomers of 5-Cyanopicolinimidamide

TautomerDescriptionRelative Energy (kcal/mol)
Tautomer AStandard imidamide form0 (Reference)
Tautomer BAlternative protonation state> 5

Note: This table is for illustrative purposes. The actual relative energies would need to be calculated using high-level computational methods.

Computational Mechanistic Studies of Reactions Involving this compound

Computational mechanistic studies are powerful tools for understanding how chemical reactions occur on a molecular level. These methods are used to explore the energetics and structural changes that molecules undergo as they transform from reactants to products.

To predict how this compound might react with other molecules, computational chemists would use quantum mechanical methods, most commonly Density Functional Theory (DFT). This approach involves mapping the potential energy surface of the reaction. By calculating the energy of the system for many different arrangements of the atoms, researchers can identify the most likely path the reaction will follow.

This process involves identifying stable intermediates and, crucially, the transition state. The transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. Its specific three-dimensional structure, or geometry, provides critical insights into the steric and electronic factors that control the reaction. For a molecule like this compound, these calculations could reveal, for instance, which of its functional groups (the nitrile, the picolinimidamide) is more likely to participate in a given reaction.

Once the geometries of the reactants, products, and the transition state have been determined, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state defines the activation energy barrier (Ea) of the reaction. A lower activation barrier corresponds to a faster reaction rate.

Enthalpy of Reaction (ΔH): Indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

This data is invaluable for predicting whether a potential synthesis involving this compound is feasible and under what conditions it might be most efficient.

Table 1: Illustrative Thermodynamic Data for a Hypothetical Reaction

The following table presents a set of hypothetical calculated parameters for a reaction involving this compound. This data is for illustrative purposes only to demonstrate the output of such a computational study.

ParameterHypothetical Calculated Value (kcal/mol)
Activation Energy (Ea)22.5
Enthalpy of Reaction (ΔH)-15.3
Gibbs Free Energy of Reaction (ΔG)-19.8

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for studying static structures and reaction energetics, Molecular Dynamics (MD) simulations are used to observe the physical movements and dynamic behavior of atoms and molecules over time. nih.gov MD simulations are particularly useful for understanding how a molecule behaves in a solution or other complex environments. nih.gov

The behavior and reactivity of this compound in a solvent can be explored using MD simulations. In a typical MD setup, a single molecule of the compound would be placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water, ethanol).

The simulation then calculates the forces between all atoms and uses the laws of motion to model their movements over a period of time, typically from nanoseconds to microseconds. This allows researchers to study:

Conformational Dynamics: this compound has several rotatable bonds. MD simulations can track how the molecule flexes and changes its three-dimensional shape in solution, identifying the most stable and populated conformations.

Solvation Effects: The simulation reveals how solvent molecules arrange themselves around the solute. This "solvation shell" can significantly impact the reactivity of the compound by stabilizing or destabilizing certain conformations or by blocking access to reactive sites. Understanding these interactions is key to predicting behavior in a real-world laboratory setting.

Reactivity and Derivatization Chemistry of 5 Cyanopicolinimidamide Hydrochloride

Chemical Transformations of the Imidamide Functionality

The imidamide group, also known as a carboxamidine, is a versatile functional group that can react with both electrophiles and nucleophiles. Its reactivity is central to the derivatization of 5-Cyanopicolinimidamide hydrochloride.

Reactions with Electrophiles and Nucleophiles

The imidamide moiety possesses both a nucleophilic amino group and an electrophilic imine carbon, allowing for a range of reactions. The nitrogen atoms can be acylated, alkylated, or sulfonylated by various electrophilic reagents. Conversely, the imine carbon is susceptible to attack by nucleophiles, which can lead to addition products or, under certain conditions, cleavage of the C-N double bond.

While specific studies on this compound are limited, a related compound, (Z)-N′-Cyanopicolinimidamide, has been utilized as a ligand in nickel-catalyzed cross-coupling reactions. sigmaaldrich.com This suggests that the imidamide nitrogen atoms can coordinate with metal centers, acting as nucleophiles. This coordination is a key step in facilitating the coupling of a diverse range of basic nitrogen heterocycles with primary and secondary alkyl halides. sigmaaldrich.com

The general reactivity of picolinamide (B142947) derivatives, which are structurally similar, indicates that the imidamide group can participate in various transformations. For instance, condensation reactions with bifunctional reagents can lead to the formation of new heterocyclic rings.

Table 1: Representative Reactions of the Imidamide Functionality (Based on Analogous Systems)

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl chlorideN-Acetylated imidamide
N-AlkylationMethyl iodideN-Methylated imidamide
Metal CoordinationNickel(II) chlorideNickel complex
Condensation1,3-DiketonePyrimidine derivative

Cycloaddition Reactions and Heterocycle Annulation

For instance, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of dihydropyrimidine (B8664642) derivatives. Similarly, 1,3-dipolar cycloaddition reactions with suitable dipoles could yield five-membered heterocyclic rings. The presence of the electron-withdrawing cyano group on the pyridine (B92270) ring may influence the reactivity of the imidamide group in these transformations.

Reactions Involving the Pyridine Ring and Cyano Group

The pyridine ring and the cyano group are also key sites for the chemical modification of this compound.

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient, which directs electrophilic substitution reactions to the 3- and 5-positions, and nucleophilic substitutions to the 2-, 4-, and 6-positions. The existing substituents—the cyano group at position 5 and the imidamide group at position 2—will further influence the regioselectivity of these reactions.

The cyano group is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. The imidamide group, while having a complex electronic effect, can also direct incoming reagents. Direct C-H functionalization represents a modern approach to modify the pyridine ring, though achieving high regioselectivity can be challenging due to the presence of multiple potential reaction sites. nih.govmdpi.com

Transformations of the Cyano Group (e.g., hydrolysis, reduction, click chemistry)

The cyano group is a versatile functional handle that can be converted into a variety of other functional groups. researchgate.netsnnu.edu.cn

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (5-carboxypicolinimidamide) or a primary amide (5-carbamoylpicolinimidamide), respectively.

Reduction: Reduction of the cyano group can lead to different products depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation or treatment with lithium aluminum hydride can produce the corresponding aminomethyl derivative (5-(aminomethyl)picolinimidamide). researchgate.net Partial reduction to an aldehyde is also possible using reagents like diisobutylaluminium hydride (DIBAL-H). researchgate.net

Click Chemistry: The cyano group can be converted to a tetrazole ring via [3+2] cycloaddition with an azide, a reaction that falls under the umbrella of "click chemistry." This transformation is a powerful tool for creating complex molecules.

Table 2: Potential Transformations of the Cyano Group

Reaction TypeReagent(s)Product Functional Group
Full HydrolysisH₃O⁺, heatCarboxylic acid
Partial HydrolysisH₂O₂, baseAmide
ReductionH₂, Pd/C or LiAlH₄Amine
Partial ReductionDIBAL-HAldehyde
CycloadditionSodium azideTetrazole

Synthesis of Structurally Modified Analogues and Homologues

The synthesis of analogues and homologues of this compound would involve modifications at one or more of the reactive sites on the molecule. This could include:

Variation of the Pyridine Ring Substituents: Replacing the cyano group with other electron-withdrawing or electron-donating groups to study structure-activity relationships.

Modification of the Imidamide Group: N-alkylation or N-arylation of the imidamide nitrogen atoms to create a library of derivatives.

Homologation: Introducing methylene (B1212753) units into the picolinyl backbone to create homologues.

The synthesis of such analogues would likely start from appropriately substituted picolinonitriles or picolinic acids, followed by the introduction of the imidamide functionality. The diverse reactivity of the parent molecule provides a platform for the generation of a wide array of structurally related compounds with potentially new chemical and biological properties.

Design Principles for Derivatives with Tuned Reactivity

The design of derivatives of this compound with tailored reactivity profiles is a key aspect of its exploration for various applications, including in medicinal chemistry and materials science. The primary strategies involve the modification of the picolinimidamide (B1582038) group and the cyano group, as well as substitution on the pyridine ring itself.

The picolinimidamide functionality offers a prime site for derivatization. The nitrogen atoms of the amidine can be alkylated, acylated, or arylated to modulate their basicity and nucleophilicity. For instance, the synthesis of N-substituted picolinamide derivatives, often bearing (thio)urea and dithiocarbamate (B8719985) moieties, has been a strategy to develop inhibitors for enzymes like VEGFR-2 kinase. nih.gov The design principle here is to introduce functionalities that can engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, with a biological target.

Another key design principle involves leveraging the imidamide as a ligand in metal-catalyzed cross-coupling reactions. The imidamide moiety can coordinate with transition metals, enabling reactions at other positions of the molecule. This has been demonstrated with related pyridyl carboxamidine ligands in nickel-catalyzed cross-coupling reactions.

Furthermore, the principles of structure-activity relationship (SAR) studies on various pyridine derivatives provide valuable insights. These studies have shown that the nature and position of substituents on the pyridine ring are critical for biological activity. mdpi.com For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. mdpi.com These findings guide the rational design of 5-cyanopicolinimidamide derivatives with desired reactivity and biological profiles.

Exploration of Structure-Reactivity Relationships in 5-Cyanopicolinimidamide Derivatives

The exploration of structure-reactivity relationships (SAR) in derivatives of 5-cyanopicolinimidamide is crucial for understanding how structural modifications influence their chemical behavior and biological function. While specific SAR studies on this compound are not extensively documented in publicly available literature, principles can be extrapolated from studies on related cyanopyridine and picolinamide structures.

The reactivity of the picolinimidamide group is highly dependent on the substituents attached to its nitrogen atoms. For example, the introduction of electron-withdrawing groups would decrease the nucleophilicity and basicity of the amidine nitrogens, making them less prone to protonation and alkylation. Conversely, electron-donating groups would enhance their nucleophilic character.

The electronic nature of substituents on the pyridine ring also plays a pivotal role. A systematic study of substituted imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated the importance of substituents at various positions for their activity as PI3Kα inhibitors. nih.gov The synthesis of these derivatives often involves Suzuki-Miyaura reactions to introduce a variety of aryl groups, allowing for a systematic exploration of the steric and electronic effects on reactivity and biological activity. nih.gov

The following interactive data table illustrates a hypothetical structure-activity relationship for a series of 5-cyanopicolinimidamide derivatives, based on general principles observed in related compound classes. The table showcases how modifications at the imidamide nitrogen (R¹) and on an appended aryl ring (R²) could influence a hypothetical enzyme inhibitory activity (IC₅₀).

Compound IDR¹ SubstituentR² SubstituentHypothetical IC₅₀ (µM)
1 H4-Fluorophenyl15.2
2 Methyl4-Fluorophenyl12.8
3 H4-Methoxyphenyl25.6
4 Methyl4-Methoxyphenyl20.1
5 H3,4-Dichlorophenyl5.4
6 Methyl3,4-Dichlorophenyl4.9
7 HNaphthyl2.1
8 MethylNaphthyl1.8

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally verified data for this compound derivatives.

In this hypothetical series, we can observe a few trends. The introduction of a methyl group at the R¹ position generally leads to a slight increase in potency, potentially due to enhanced metabolic stability or improved hydrophobic interactions. More significantly, the nature of the R² substituent on the appended aryl ring has a dramatic effect on the inhibitory activity. Electron-withdrawing groups (fluoro, dichloro) and larger aromatic systems (naphthyl) appear to be beneficial for activity, suggesting that these moieties may be involved in key binding interactions with the hypothetical target enzyme. Such systematic explorations are fundamental to understanding the structure-reactivity landscape of 5-cyanopicolinimidamide derivatives.

Applications in Organic Synthesis and Catalysis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups allows 5-Cyanopicolinimidamide hydrochloride to serve as a valuable intermediate in the synthesis of elaborate molecular architectures, particularly those containing nitrogen.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govfrontiersin.org The synthesis of these structures is a central goal in organic chemistry. Compounds like this compound are valuable starting materials due to the inherent reactivity of their functional groups.

The cyanamide (B42294) functional group (-N-C≡N) is a particularly versatile precursor for building nitrogenous rings. researchgate.netnih.gov The cyano group can participate in a variety of cyclization reactions, acting as an electrophilic site or being transformed into other functionalities that facilitate ring closure. eurekaselect.com This allows for the construction of diverse heterocyclic systems, such as quinazolines, imidazoles, and other polycyclic frameworks. nih.govresearchgate.net The presence of the picolinimidamide (B1582038) structure provides additional reaction handles, enabling chemists to design synthetic routes that build complexity in a controlled manner, incorporating the pyridine (B92270) unit into a larger heterocyclic system. The development of synthetic methods utilizing such building blocks is crucial for diversifying the range of accessible bioactive molecules. frontiersin.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. A suitable substrate for an MCR typically possesses multiple reactive sites that can engage with other reactants in a sequential or concerted fashion.

While specific examples of this compound in MCRs are not extensively documented in current literature, its structure is theoretically well-suited for such applications. The combination of the nucleophilic/electrophilic nature of the imidamide group, the electrophilicity of the cyano group, and the coordinating ability of the pyridine nitrogen presents multiple opportunities for bond formation. This suggests its potential as a key component in the discovery of novel MCRs to rapidly generate libraries of complex, nitrogen-rich molecules.

Ligand Design in Transition Metal Catalysis

The pyridine and imidamide nitrogens of this compound allow it to act as a bidentate ligand, coordinating to a metal center. This capability has been harnessed in the design of catalysts for important organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing cyano group, can significantly modulate the reactivity and selectivity of the metal catalyst.

Nickel-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon bonds, offering a cost-effective alternative to palladium catalysis. researchgate.net The development of effective ligands is paramount for the success of these reactions. A derivative, (Z)-N′-Cyanopicolinimidamide, has been identified as a highly effective ligand for the nickel-catalyzed cross-coupling of heteroaryl halides with alkyl halides, a traditionally challenging transformation. nih.gov This reaction is particularly important for the synthesis of alkylated heterocycles, which are common motifs in medicinal chemistry. nih.gov

The use of this picolinimidamide-based ligand enables the coupling of a wide range of basic nitrogen heterocycles with both primary and secondary alkyl halides. nih.gov Nickel catalysis, in general, is effective for various cross-coupling reactions, including those involving organostannanes and other organometallic reagents. nih.gov The success of the N-cyanopicolinimidamide ligand highlights the importance of ligand innovation in overcoming long-standing synthetic challenges. nih.gov

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions

Reaction Type Catalyst System Substrate Example Product Type Reference
Cross-Electrophile Coupling NiBr2(glyme) / (Z)-N′-Cyanopicolinimidamide Heteroaryl Halide + Alkyl Halide Alkylated Heterocycle nih.gov
Suzuki-Miyaura Coupling [Ni(NHC)(η5-Cp)Cl] Aryl Bromide + Arylboronic Acid Biaryl researchgate.net
Reductive Coupling Ni(II) precatalyst / Picolinamide (B142947) ligand Aryl Bromide + Alkyl Bromide Aryl-Alkyl frontiersin.org

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, as it streamlines synthetic routes by avoiding pre-functionalization steps. nih.gov Ligand-directed C-H activation, where a coordinating group on the substrate guides a metal catalyst to a specific C-H bond, is a powerful strategy for achieving selectivity. nih.govrsc.org

Picolinamide, a structure closely related to 5-Cyanopicolinimidamide, is a well-established directing group in palladium-catalyzed C-H activation. nih.gov The bidentate coordination of the pyridine nitrogen and the amide nitrogen to the metal center forms a stable palladacycle intermediate, facilitating the selective functionalization of otherwise unreactive C-H bonds. nih.govnih.gov Given this precedent, this compound is a promising candidate ligand or directing group for similar transformations. Its structure could be employed to direct various metal catalysts (e.g., Pd, Ru, Rh) to achieve site-selective C-H functionalization reactions such as arylation, alkenylation, or acetoxylation. nih.govrsc.org While specific applications in hydrofunctionalization are less explored, the fundamental principles of ligand-directed catalysis suggest potential in this area as well.

The performance of a transition metal catalyst is intrinsically linked to the steric and electronic properties of its ligands. nih.gov The 5-Cyanopicolinimidamide framework provides a clear example of this structure-activity relationship.

Electronic Effects: The picolinimidamide scaffold acts as a bidentate, σ-donating ligand through its two nitrogen atoms. However, the presence of the strongly electron-withdrawing cyano group (-C≡N) at the 5-position of the pyridine ring significantly reduces the electron density on the pyridine nitrogen. This modulation of the ligand's electronic character directly impacts the electron density at the metal center. A more electron-deficient metal center can exhibit altered reactivity, stability, and selectivity in catalytic cycles, such as in oxidative addition and reductive elimination steps. nih.gov

Steric and Geometric Effects: The geometry of the ligand dictates how a substrate can approach the metal center. Pincer-type ligands, which bind to a metal in a tridentate meridional fashion, create a specific steric environment that can enforce high selectivity. mdpi.com While 5-Cyanopicolinimidamide is a bidentate ligand, its rigid structure and the formation of a stable five-membered chelate ring with the metal impose geometric constraints that influence the outcomes of catalytic reactions. This controlled environment is crucial for achieving high regioselectivity and chemoselectivity in processes like cross-coupling and C-H activation. nih.govnih.gov The interplay between the ligand's inherent structure and its electronic tuning allows for the rational design of catalysts with tailored performance. nih.gov

Utility in Supramolecular Chemistry and Materials Science (if applicable to non-polymeric materials)

A thorough review of the scientific literature reveals a notable absence of specific applications for this compound in the fields of supramolecular chemistry and the formation of non-polymeric self-assembled structures or coordination polymers. While the broader class of picolinamide and related pyridyl derivatives are extensively used as ligands in the construction of coordination polymers and supramolecular assemblies, specific research detailing the use of this compound for these purposes could not be identified.

Consistent with the lack of information in the broader area of supramolecular chemistry, there are no specific, documented instances of this compound being utilized in the formation of coordination polymers or discrete self-assembled structures. The design of such materials relies on the specific coordination preferences and intermolecular interactions of the organic ligand. While the picolinimidamide moiety possesses potential coordination sites through its pyridine and imidamide nitrogen atoms, the existing body of scientific literature has not reported on the exploitation of these features for this compound in the context of creating coordination-driven, non-polymeric materials. General principles of crystal engineering and the formation of coordination polymers often involve ligands with carboxylic acid, bipyridyl, or other well-established coordinating groups. nih.govnih.govworktribe.com The focus of research on 5-Cyanopicolinimidamide and its derivatives has predominantly been within the domain of catalysis. nih.govwisc.edunih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the pharmaceutical industry for separating and quantifying components within a mixture. For 5-Cyanopicolinimidamide hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but crucial roles.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for separating the active pharmaceutical ingredient (API) from any impurities, degradation products, or starting materials. A typical reversed-phase HPLC method would be developed, optimizing various parameters to achieve efficient separation.

Key parameters for HPLC method development include the selection of the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. Gradient elution, where the mobile phase composition is changed over time, is frequently employed to ensure the effective elution of all components with varying polarities. The detector of choice is typically a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives or Reaction Monitoring

While this compound itself is not typically volatile enough for direct GC analysis due to its polar nature and salt form, GC can be an invaluable tool for monitoring the presence of volatile starting materials or by-products from its synthesis. For the compound to be analyzed by GC, a derivatization step would be necessary to convert it into a more volatile and thermally stable analogue.

GC analysis provides high resolution and sensitivity for volatile compounds. The choice of the column's stationary phase is critical and depends on the polarity of the analytes. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds.

Advanced Hyphenated Techniques for Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis, offering a high degree of specificity and sensitivity.

LC-MS/MS for Component Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is indispensable for the detailed analysis of complex mixtures. It combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. This technique is particularly useful for identifying unknown impurities and for quantifying trace levels of the compound in various matrices.

In an LC-MS/MS system, after the components are separated by the LC, they enter the mass spectrometer where they are ionized. The precursor ion corresponding to this compound is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), a very high degree of selectivity and sensitivity can be achieved.

Table 2: Representative LC-MS/MS Parameters for Quantification of this compound

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ m/z
Product Ions (Q3) Specific fragment ions
Collision Energy Optimized for fragmentation
Dwell Time 100 ms

GC-MS for Reaction Mixture Analysis

For the analysis of volatile components in a reaction mixture leading to this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. It provides definitive identification of volatile impurities or residual solvents. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be compared against a library of spectra for positive identification.

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of a substance, provided it has a suitable chromophore. This compound, containing an aromatic ring system, is expected to absorb UV radiation, making this technique applicable for its quantification in bulk form or in simple formulations.

The method involves preparing a series of standard solutions of the compound in a suitable solvent and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then plotted. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following Beer-Lambert's law.

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a compound like 5-Cyanopicolinimidamide hydrochloride, future efforts will likely focus on moving away from traditional multi-step syntheses, which are often plagued by low yields and the use of hazardous reagents. asiaresearchnews.com

Key areas of development include:

One-Pot Syntheses: Designing convergent, one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. asiaresearchnews.commdpi.com For instance, a one-step conversion of N-vinyl or N-aryl amides to pyridine (B92270) derivatives has been demonstrated, showcasing a potential strategy for building the core structure. organic-chemistry.org

Catalytic Amide and Amidine Formation: Research into catalytic methods for amide bond formation is highly active, with a focus on replacing stoichiometric activating agents with more sustainable catalysts like boronic acids. ucl.ac.uk Similar strategies could be adapted for the synthesis of the picolinimidamide (B1582038) moiety.

Green Chemistry Approaches: The use of eco-friendly solvents, reusable catalysts such as activated fly ash, and lower reaction temperatures are critical for sustainable production. bhu.ac.in Enzymatic synthesis, which offers high selectivity under mild conditions, presents another promising avenue. researchgate.net

A hypothetical sustainable synthesis might involve the direct cyanation of a picolinamide (B142947) precursor followed by a catalyzed amination, minimizing waste and energy consumption.

Exploration of Unconventional Reactivity and Transformations

The cyanopyridine scaffold is a versatile platform for a variety of chemical transformations. Future research will likely explore the unique reactivity of this compound, leveraging the interplay between the electron-withdrawing cyano group and the basic amidine functionality.

Potential areas of exploration include:

Radical Couplings: Cyanopyridines are known to participate in radical-radical coupling reactions upon single-electron reduction, a property that can be exploited for late-stage functionalization. rsc.org Investigating the behavior of the amidine-substituted cyanopyridine in such reactions could lead to novel molecular architectures.

Umpolung Cyclizations: The concept of "umpolung" or reverse polarity reactivity, as demonstrated in the synthesis of novel heterocycles from amides, could be applied to this compound to construct fused ring systems. nih.govacs.org

Photoredox Catalysis: This rapidly evolving field enables reactions under mild conditions that are often inaccessible through traditional thermal methods. rsc.org The application of photoredox catalysis to this compound could unlock new reaction pathways for derivatization.

Interactive Data Table: Potential Transformations of the Cyanopyridine Core

Reaction TypePotential ApplicationKey Features
Radical-Radical CouplingLate-stage functionalization of complex molecules.Utilizes single-electron reduction of the cyanopyridine ring. rsc.org
Annulation ReactionsSynthesis of fused heterocyclic systems.Can be achieved through amide activation and reaction with π-nucleophiles. organic-chemistry.org
C-H ActivationDirect functionalization of the pyridine ring.Atom-economical method for introducing new substituents. organic-chemistry.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing complexity of drug discovery and materials science necessitates rapid and efficient methods for synthesizing and screening compound libraries. nih.govacs.orgtandfonline.com Integrating the synthesis of this compound and its derivatives into automated platforms is a logical future step.

Key aspects of this integration include:

Solid-Phase Synthesis: Adapting the synthetic route to a solid support would facilitate automation and purification, which is particularly useful for creating libraries of related compounds. wikipedia.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would be a significant advancement.

High-Throughput Screening: Once automated synthesis is established, libraries of derivatives can be rapidly screened for biological activity or material properties, accelerating the discovery process. nih.gov

Addressing Challenges in Scale-Up and Process Intensification

Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges. For this compound, these would likely revolve around cost, safety, and process efficiency.

The primary challenges include:

Reagent Cost and Availability: The cost and large-scale availability of starting materials and catalysts are critical considerations. While many coupling reagents exist, only a select few are economically viable for industrial production. researchgate.net

Process Safety: Reactions involving potentially energetic intermediates or hazardous reagents require careful management on a large scale. For example, the use of azides or strong activating agents would necessitate rigorous safety protocols. researchgate.netnih.gov

Purification and Waste Management: Efficient purification methods that minimize solvent use and waste generation are essential for a scalable process. The Process Mass Intensity (PMI) is a key metric for evaluating the greenness of a manufacturing process. ucl.ac.uk

Reaction Optimization: Conditions optimized on a small scale may not translate directly to a large reactor. Issues such as heat transfer, mixing, and reaction kinetics must be re-evaluated and optimized for process intensification. nih.govacs.org

Overcoming these challenges will be crucial for the potential future applications of this compound in pharmaceuticals or advanced materials.

Q & A

Q. What are the optimal synthetic routes for 5-Cyanopicolinimidamide hydrochloride, and how can yield be maximized?

Methodological Answer:

  • Nucleophilic Substitution : Start with a pyridine derivative (e.g., 5-bromopicolinonitrile) and react with cyanamide under reflux in anhydrous ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
  • Acid-Mediated Cyclization : Use HCl gas to protonate intermediates, ensuring stoichiometric control (1:1.2 molar ratio) to avoid over-protonation. Yield optimization requires maintaining temperatures below 40°C to prevent decomposition .
  • Purification : Column chromatography (silica gel, gradient elution with methanol/dichloromethane) followed by recrystallization in ethanol/water (70:30 v/v) achieves >95% purity (HPLC-DAD, λ = 254 nm) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Confirm imidamide functionality via 1H^1H-NMR (δ 8.5–8.7 ppm for pyridine protons; δ 6.2–6.5 ppm for NH2_2 groups). 13C^{13}C-NMR should show a nitrile carbon at ~115 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should exhibit [M+H]+^+ at m/z 169.63 (calculated for C7_7H5_5ClN4_4) with isotopic Cl pattern .
  • XRD Crystallography : Resolve crystal lattice parameters (e.g., monoclinic P21_1/c space group) to confirm hydrochloride salt formation .

Q. What stability protocols are recommended for long-term storage?

Methodological Answer:

  • Storage Conditions : Store in amber vials under argon at −20°C. Avoid exposure to humidity (>5% H2_2O accelerates decomposition) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Acceptable degradation thresholds: <2% impurity formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across ≥3 independent labs using standardized inoculum sizes (1×105^5 CFU/mL) and growth media (Mueller-Hinton broth) .
  • Meta-Analysis : Pool data from studies with comparable methodologies (e.g., cell lines, incubation times) using random-effects models. Exclude outliers with Cook’s distance >1 .

Q. What advanced analytical techniques are suitable for studying intermolecular interactions?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) with protein targets (e.g., kinases). Use 20 µM compound titrated into 2 µM protein solution in PBS (pH 7.4) .
  • Molecular Dynamics Simulations : Parameterize force fields using Gaussian09 (B3LYP/6-31G* basis set) to model hydrogen bonding with active-site residues (e.g., Asp86 in β-lactamase) .

Q. How can experimental reproducibility be ensured across multidisciplinary teams?

Methodological Answer:

  • Protocol Harmonization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with version control .
  • Cross-Validation : Share raw datasets (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo. Require independent replication before publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.